molecular formula C10H8Cl3NO4 B1296102 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid CAS No. 6293-99-8

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid

Cat. No. B1296102
CAS RN: 6293-99-8
M. Wt: 312.5 g/mol
InChI Key: JVOHBTDEDUEVIX-UHFFFAOYSA-N
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Description

“2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid”, also known as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . It was developed in the late 1940s .


Synthesis Analysis

2,4,5-T is synthesized by the reaction of 2,4,5-Trichlorophenol and chloroacetic acid . It is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular formula of 2,4,5-T is C8H5Cl3O3 . Its molecular weight is 255.48 . The IUPAC Standard InChI is InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

2,4,5-T is moderately soluble in water, has low volatility, and tends to be persistent in soil systems . It has a high potential for leaching to groundwater .

Safety And Hazards

2,4,5-T is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system, Short-term (acute) aquatic hazard (Category 1), and Long-term (chronic) aquatic hazard (Category 1) . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

2,4,5-T is an obsolete herbicide that was used mainly on non-cropped areas . Given its environmental persistence and potential for groundwater contamination, its use has been largely discontinued .

properties

IUPAC Name

2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO4/c11-5-1-7(13)8(2-6(5)12)18-4-9(15)14-3-10(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHBTDEDUEVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278692
Record name n-[(2,4,5-trichlorophenoxy)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid

CAS RN

6293-99-8
Record name NSC9212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[(2,4,5-trichlorophenoxy)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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